

1,2-Dihydrotanshinone: A Comprehensive Technical Review for Drug Discovery and Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydrotanshinone, a lipophilic abietane diterpene extracted from the renowned traditional Chinese medicine Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive review of the existing literature on **1,2-dihydrotanshinone**, with a focus on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information is curated to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

1,2-Dihydrotanshinone, also known as Dihydrotanshinone I (DHT or DHTS), is a red powder with the chemical formula C18H14O3 and a molecular weight of 278.31 g/mol .[1] It is soluble in organic solvents such as ethanol and DMSO.[2]



| Property | Value | Reference |
|-------------------|-----------------------------|-----------|
| CAS Number | 77769-21-2 | [3] |
| Molecular Formula | C18H14O3 | [4] |
| Molecular Weight | 278.31 g/mol | [1] |
| Appearance | Red powder | [4] |
| Solubility | Soluble in DMSO and ethanol | [2] |

Biological Activities and Therapeutic Potential

1,2-Dihydrotanshinone exhibits a wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics for various diseases. Its key pharmacological effects include anti-cancer, anti-inflammatory, cardiovascular protective, and anti-bacterial activities.

Anti-Cancer Activity

1,2-Dihydrotanshinone has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

Table 1: In Vitro Anti-Cancer Activity of 1,2-Dihydrotanshinone (IC50 values)



| Cell Line | Cancer Type | IC50 (μM) | Incubation Time (h) | Reference |
|-----------|-----------------------------|-----------------------------------|------------------------|-----------|
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | _ |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | |
| HeLa | Cervical Cancer | 15.48 ± 0.98 | Not Specified | |
| SHG-44 | Glioma | 50.32 ± 2.49 (μg/L) | 24 | |
| SHG-44 | Glioma | 42.35 ± 2.25 (μg/L) | 48 | |
| SHG-44 | Glioma | 31.25 ± 2.82 (μg/L) | 72 | _ |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | 48 | |
| HepG2 | Hepatocellular Carcinoma | < 3.125 | 48 | _ |
| 4T1 | Breast Cancer | 6.97 | Not Specified | _ |
| HCT116 | Colorectal Cancer | Not specified (induces apoptosis) | 48 | |

Mechanisms of Anti-Cancer Action:

$\textbf{1,2-Dihydrotanshinone} \ \text{exerts its anti-cancer effects through multiple mechanisms, including:}$

- Induction of Apoptosis: It triggers apoptosis in cancer cells by activating caspase cascades. [5]
- Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.







- Inhibition of Signaling Pathways: It has been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT, EGFR, and JAK2/STAT3 pathways.[6]
- Inhibition of Angiogenesis: It can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.
- Suppression of Metastasis: It has been found to inhibit the migration and invasion of cancer cells.

Signaling Pathway: EGFR Inhibition in Hepatocellular Carcinoma

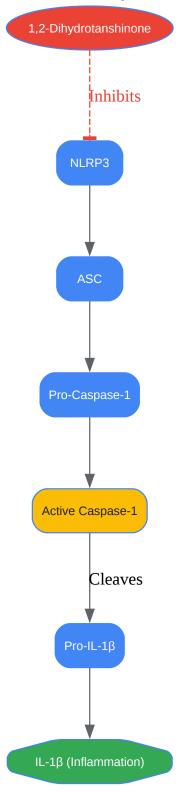


1,2-Dihydrotanshinone Inhibits **EGFR** PI3K STAT3 AKT **Cell Proliferation** & Survival

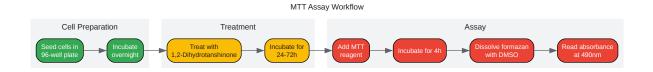
EGFR Signaling Pathway Inhibition by 1,2-Dihydrotanshinone



NLRP3 Inflammasome Inhibition by 1,2-Dihydrotanshinone







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References

- 1. Natural Product Description 1,2-dihydrotanshinone I [sinophytochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 1,2-Dihydrotanshinquinone | C18H14O3 | CID 105119 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I | C18H14O3 | CID 11425923 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation -PubMed [pubmed.ncbi.nlm.nih.gov]
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